molecular formula C14H12N2O3S B3071075 (2-{[(2E)-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid CAS No. 1007683-65-9

(2-{[(2E)-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid

Cat. No. B3071075
CAS RN: 1007683-65-9
M. Wt: 288.32 g/mol
InChI Key: IKCNINICQKOPEY-VOTSOKGWSA-N
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Description

The compound (2-{[(2E)-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid is a derivative of thiazole . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

The molecular structure of thiazole derivatives, including This compound, is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivatives

    The compound has been used in the synthesis of various chemical derivatives. For instance, methyl 4-Aryl-4-oxo-2-{4-[(1,3-thiazol-2-yl)-sulfamoyl]phenylamino}but-2-enoates were synthesized using this compound, which further reacted with ninhydrin to yield complex triones (Gein, Bobrovskaya, Russkikh, Dmitriev, & Yankin, 2019).

  • Antibacterial and Anticancer Applications

    Research indicates that derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, new 2-Amino-5-Aryl- 1,3-thiazole-4-carboxylic acid derivatives were synthesized and showed potential antibacterial properties (Al Dulaimy, Kadhim, Attia, & Thani, 2017). Additionally, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides synthesized from a related compound demonstrated considerable anticancer activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Pharmacological Characterization

  • Receptor Binding Studies

    Some derivatives of this compound have been involved in receptor binding assays to study their interaction with different biological receptors. For example, erythro-and threo-tricholomic acid derivatives, synthesized using a similar process, were tested on ionotropic and metabotropic glutamate receptors (Conti et al., 2007).

  • Anti-nociceptive Activity

    Derivatives like 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea have shown promising anti-nociceptive activity in various pain-induced models in mice, suggesting potential for pain management applications (dos Santos, Lima, Cechinel-Filho, Corrêa, de Campos Buzzi, & Nunes, 2008).

Future Directions

Thiazoles and their derivatives have been the focus of many research studies due to their wide range of applications in the field of drug design and discovery . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be a part of its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that environmental factors can influence the development of diseases such as diabetes mellitus , which could potentially influence the action of this compound.

properties

IUPAC Name

2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-12(7-6-10-4-2-1-3-5-10)16-14-15-11(9-20-14)8-13(18)19/h1-7,9H,8H2,(H,18,19)(H,15,16,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCNINICQKOPEY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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